molecular formula C6H15ClN2O2S B1392920 Piperidin-3-ylmethanesulfonamide hydrochloride CAS No. 1269151-76-9

Piperidin-3-ylmethanesulfonamide hydrochloride

Cat. No. B1392920
M. Wt: 214.71 g/mol
InChI Key: FBAVMSZBODUYNP-UHFFFAOYSA-N
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Description

“Piperidin-3-ylmethanesulfonamide hydrochloride” is a chemical compound with the CAS Number: 1349702-26-6 . It has a molecular weight of 214.72 and is typically in the form of a powder .


Synthesis Analysis

Piperidine derivatives are synthesized through various methods. One efficient method involves a one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines . This multicomponent coupling is catalyzed by TMSI in methanol at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is N-[(3S)-3-piperidinyl]methanesulfonamide hydrochloride . The InChI code is 1S/C6H14N2O2S.ClH/c1-11(9,10)8-6-3-2-4-7-5-6;/h6-8H,2-5H2,1H3;1H/t6-;/m0./s1 .


Physical And Chemical Properties Analysis

“Piperidin-3-ylmethanesulfonamide hydrochloride” is a solid substance . It has a molecular weight of 214.72 .

Scientific Research Applications

Agonists for Human Beta(3)-Adrenergic Receptor

A study conducted by Hu et al. (2001) involved the preparation and evaluation of a series of novel (4-piperidin-1-yl)-phenyl sulfonamides, which were effective as potent full agonists at the beta(3) receptor. They found that these compounds showed more than 500-fold selectivity over beta(1)- and beta(2)-adrenergic receptors, suggesting their potential in targeting specific adrenergic responses (Hu et al., 2001).

Antimicrobial Activity Against Tomato Plant Pathogens

Vinaya et al. (2009) synthesized a series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and tested their antimicrobial efficacy against bacterial and fungal pathogens of tomato plants. The study revealed that the nature of substitutions on the benzhydryl and sulfonamide rings influenced antibacterial activity, with some compounds showing significant antimicrobial activities (Vinaya et al., 2009).

Anticancer Effects on Hepatocellular Carcinoma Cell Lines

Eldeeb et al. (2022) investigated the cytotoxic effect of ten sulfonamide-derived isatins on hepatocellular carcinoma cell lines. Their study found significant cytotoxicity and apoptotic anti-angiogenic and anti-invasive effects, suggesting these compounds' potential in managing hepatocellular carcinoma (Eldeeb et al., 2022).

Piperidine Synthesis via Oxidative Carbon–Hydrogen Bond Functionalizations

Brizgys et al. (2012) explored the synthesis of piperidine structures through oxidative carbon–hydrogen bond functionalizations of enamides. This method could potentially offer efficient and stereocontrolled synthesis pathways for piperidine derivatives (Brizgys et al., 2012).

Selective 5-HT7 Receptor Antagonists for CNS Disorders

Canale et al. (2016) studied N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines, identifying compounds that were potent and selective 5-HT7 receptor antagonists. These findings have implications for the development of treatments for central nervous system disorders (Canale et al., 2016).

Safety And Hazards

The safety information for “Piperidin-3-ylmethanesulfonamide hydrochloride” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Piperidine derivatives, such as “Piperidin-3-ylmethanesulfonamide hydrochloride”, have a wide variety of biological activities and are vital in the production of drugs . They are used in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

piperidin-3-ylmethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.ClH/c7-11(9,10)5-6-2-1-3-8-4-6;/h6,8H,1-5H2,(H2,7,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAVMSZBODUYNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CS(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidin-3-ylmethanesulfonamide hydrochloride

CAS RN

1269151-76-9
Record name 3-Piperidinemethanesulfonamide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269151-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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